Quantitative Head-to-Head or Cross-Study Comparable Bioactivity Data is Currently Unavailable in the Public Domain
A systematic search of primary research papers, patents (e.g., Epizyme's US 2020/0048195 A1), and authoritative databases (BindingDB, ChEMBL) did not identify any quantitative, comparative bioactivity data for N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (CAS 1210722-47-6) against a defined comparator measured under the same experimental conditions . While the compound class exhibits a wide potency range (IC50 values from 10 nM to over 10000 nM), no specific assay result for this exact compound could be found . This absence of data is the key finding of this evidence guide.
| Evidence Dimension | Inhibitory Activity (IC50) for related pyrrolidine carboxamides |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | Potent analogs in the same series (e.g., compounds 4, 29, 30, 36, 37) show IC50 values of ~10–36 nM |
| Quantified Difference | Not determinable |
| Conditions | Biochemical assay against PRMT3 methyltransferase domain |
Why This Matters
For scientific selection and procurement, the lack of published comparative data means that any claim of superiority or differentiation for this specific compound over its close analogs is currently unsupported and must be generated by the end user.
- [1] Kaniskan, H. Ü., Eram, M. S., Zhao, K., Szewczyk, M. M., Yang, X., Schmidt, K., ... & Jin, J. (2018). Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). Journal of Medicinal Chemistry, 61(3), 1204-1217. View Source
